1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride
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Overview
Description
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride is a synthetic compound belonging to the quinolone class of antibiotics This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorine atom, a methoxy group, and a tetradeuterio-methylpiperazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of key intermediates, such as 6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid and 2,2,5,5-tetradeuterio-3-methylpiperazine.
Fluorination: The fluorine atom is introduced via a fluorination reaction using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group is introduced through a methoxylation reaction using methanol and a suitable catalyst.
Piperazine Substitution: The tetradeuterio-methylpiperazine moiety is introduced through a substitution reaction using 2,2,5,5-tetradeuterio-3-methylpiperazine and a suitable coupling agent.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, followed by purification and isolation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. Key considerations include the selection of cost-effective starting materials, efficient reaction conditions, and robust purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine moieties.
Reduction: Reduction reactions can occur at the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced dihydroquinoline compounds, and substituted quinoline derivatives.
Scientific Research Applications
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of novel quinolone derivatives with potential antibacterial and anticancer properties.
Biology: It is studied for its effects on bacterial DNA gyrase and topoisomerase IV, making it a valuable tool for understanding bacterial replication and resistance mechanisms.
Medicine: The compound is investigated for its potential as an antibacterial agent, particularly against drug-resistant bacterial strains.
Industry: It is used in the development of new antibiotics and other pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride involves the inhibition of bacterial DNA synthesis. The compound targets bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the unwinding and supercoiling of bacterial DNA, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A second-generation fluoroquinolone antibiotic with a similar mechanism of action.
Moxifloxacin: Another fluoroquinolone antibiotic with enhanced activity against Gram-positive bacteria.
Levofloxacin: A third-generation fluoroquinolone with a broader spectrum of activity.
Uniqueness
1-Cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride is unique due to the presence of the tetradeuterio-methylpiperazine moiety, which enhances its metabolic stability and reduces potential side effects. This structural modification distinguishes it from other fluoroquinolones and contributes to its potential as a novel antibacterial agent.
Properties
Molecular Formula |
C19H23ClFN3O4 |
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Molecular Weight |
415.9 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H/i5D2,8D2; |
InChI Key |
GQYBNVXJQVIRGC-RVZGMMLISA-N |
Isomeric SMILES |
[2H]C1(CN(C(C(N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H].Cl |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl |
Origin of Product |
United States |
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